1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
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Overview
Description
The compound “1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a trifluoromethyl group and a chlorine atom . This compound is likely to be a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative methods for the synthesis of related pyrimidine derivatives, highlighting the compound's versatile chemical framework. For instance, novel synthetic pathways have been developed for pyrazolopyrimidines and pyridothienopyrimidines, which serve as crucial scaffolds in medicinal chemistry due to their potential biological activities. These methods offer efficient routes to a broad array of derivatives, expanding the chemical space for further exploration of this compound's applications (Rahmouni et al., 2016; Bakhite et al., 2005).
Potential Biological Activities
The compound and its derivatives have been evaluated for various biological activities, particularly their anticancer and anti-inflammatory properties. For example, a study on pyrazolopyrimidines derivatives revealed their potential as anticancer and anti-5-lipoxygenase agents, suggesting a promising avenue for therapeutic applications (Rahmouni et al., 2016). These findings underscore the significance of exploring this compound's analogs for developing new pharmacological agents.
Fluorescence and Chemical Sensing
Derivatives of the compound have been identified as novel fluorescent molecules, offering potential applications in chemical sensing and molecular imaging. The unique fluorescence properties of these molecules, especially those incorporating trifluoromethyl groups, can be harnessed for designing novel fluorophores with high binding affinity and specificity (Wu et al., 2006). This area of research opens up new possibilities for the compound in analytical chemistry and diagnostic imaging.
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines (tfmp), have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on their specific structures and the presence of additional functional groups .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group in particular is known to significantly affect the biological activities and physical properties of compounds .
Biochemical Pathways
Tfmp derivatives are known to have various applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a wide range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group is known to influence the pharmacokinetic properties of drugs . For instance, it can enhance lipophilicity, metabolic stability, and bioavailability .
Result of Action
Tfmp derivatives are known to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N5O2/c1-22-12(24)8(5-19)7-23(13(22)25)3-2-20-11-10(15)4-9(6-21-11)14(16,17)18/h4,6-7H,2-3H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPPDADGZJPTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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